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Compound of Interest

Compound Name: Hemiphroside A

Cat. No.: B1181400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Hemiphroside A, a phenylethanoid glycoside. The information presented herein is crucial for
the identification, characterization, and further investigation of this natural product in research
and drug development contexts. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Hemiphroside A, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet
(UV) spectroscopy. This structured presentation allows for easy comparison and reference.

Table 1: *H NMR Spectroscopic Data for Hemiphroside A
(500 MHz, CDs0D)
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Chemical Shift (3)

Coupling Constant

Position . Multiplicity .
in ppm (J) in Hz
Aglycone
2 6.70 d 8.0
5 6.68 d 8.0
6 6.57 s
7 2.76 t 7.0
8 3.89 t 7.0
OCHs-3 3.84 s
Glucose Moiety |
1 4.35 d 7.8
2' 3.25 m
3 3.45 m
4 3.30 m
5' 3.38 m
6'a 3.86 dd 11.8, 2.0
6'b 3.65 dd 11.8,5.5
Glucose Moiety |l
1" 4.54 d 7.8
2" 3.20 m
3" 3.35 m
4" 3.28 m
5" 3.32 m
6"a 4.38 dd 11.5, 2.0
6"b 3.75 dd 11.5,5.5
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Caffeoyl Moiety

2" 6.95 d 2.0
5" 6.77 d 8.0

6" 6.65 dd 8.0, 2.0
7" (a) 6.25 d 16.0
8" (B) 7.55 d 16.0

Table 2: **C NMR Spectroscopic Data for Hemiphroside
A (125 MHz, CDsOD)
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Position Chemical Shift (8) in ppm
Aglycone

1 1315
2 113.2
3 149.8
4 147.1
5 116.8
6 121.5
7 36.8
8 71.9
OCHs-3 56.5

Glucose Moiety |

1 104.2
2 75.1
3 82.1
4' 71.2
5' 76.5
6' 62.5

Glucose Moiety I

1" 102.8
2" 75.0
3" 77.9
4" 715
5" 78.0
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6" 64.9

Caffeoyl Moiety

1" 127.8
2" 115.2
3" 146.5
4™ 149.2
5 116.3
6" 123.2
7" (o) 114.9
8" (B) 148.3
9" (C=0) 168.6

Table 3: Mass Spectrometry (MS), Infrared (IR), and
Ultraviolet (UV) Data for Hemiphroside A

Spectroscopic Technique Key Data
FAB-MS (Negative lon Mode) m/z 667 [M-H]~
vmax cm~1: 3400 (OH), 1695 (C=0), 1630, 1515
IR (KBr) -
(aromatic ring), 1270, 1160, 1070 (C-O)
UV (MeOH) Amax N (log €): 290 (4.15), 328 (4.18)

Experimental Protocols

The data presented above were obtained through the following experimental procedures, as
detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: Bruker AM-500 spectrometer.
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e Solvent: Deuterated methanol (CDsOD).

e Temperature: Room temperature.

o Referencing: Tetramethylsilane (TMS) was used as the internal standard (6 = 0.00 ppm).
e 1H NMR: Spectra were recorded at 500 MHz.

e 13C NMR: Spectra were recorded at 125 MHz.

e 2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish proton-proton
and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (MS)

e Instrumentation: VG AutoSpec-3000 spectrometer.
¢ lonization Mode: Fast Atom Bombardment (FAB) in the negative ion mode.

o Matrix: Glycerol.

Infrared (IR) Spectroscopy

e Instrumentation: Perkin-Elmer 599B spectrophotometer.
o Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

» Measurement Range: Data was collected over the standard mid-IR range.

Ultraviolet (UV) Spectroscopy

e Instrumentation: Shimadzu UV-240 spectrophotometer.
¢ Solvent: Methanol (MeOH).

o Measurement: The absorption spectrum was recorded to determine the wavelengths of
maximum absorbance (Amax).

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of Hemiphroside A.
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Caption: Workflow for the isolation and structural elucidation of Hemiphroside A.

This guide serves as a foundational resource for researchers working with Hemiphroside A.
For more detailed information, it is recommended to consult the primary literature from which
this data was compiled.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Hemiphroside A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1181400#spectroscopic-data-of-hemiphroside-a-nmr-
ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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